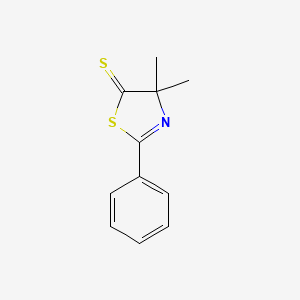
5(4H)-Thiazolethione, 4,4-dimethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Thiazolethione, 4,4-dimethyl-2-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Thiazolethione, 4,4-dimethyl-2-phenyl- typically involves the reaction of 4,4-dimethyl-2-phenyl-4,5-dihydrooxazole with sulfur-containing reagents under specific conditions. One common method involves the use of Lawesson’s reagent, which facilitates the conversion of oxazoline to thiazolethione .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Thiazolethione, 4,4-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazolethione to thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the thiazole ring under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
5(4H)-Thiazolethione, 4,4-dimethyl-2-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 5(4H)-Thiazolethione, 4,4-dimethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may induce oxidative stress in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-phenyl-2-oxazoline: This compound is structurally similar but contains an oxazoline ring instead of a thiazole ring.
2-Phenyl-4,5-dihydrooxazole: Another similar compound with a different heterocyclic ring.
Uniqueness
5(4H)-Thiazolethione, 4,4-dimethyl-2-phenyl- is unique due to its thiazolethione structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81837-94-7 |
|---|---|
Molecular Formula |
C11H11NS2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
4,4-dimethyl-2-phenyl-1,3-thiazole-5-thione |
InChI |
InChI=1S/C11H11NS2/c1-11(2)10(13)14-9(12-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
DEOGZNVFGOAPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)SC(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


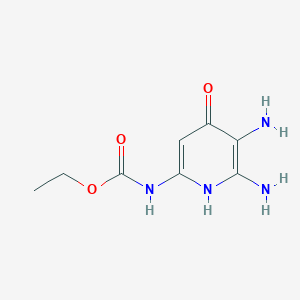
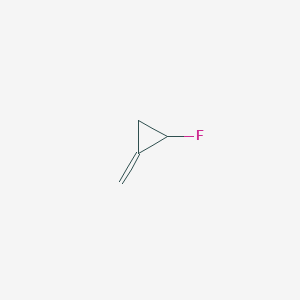
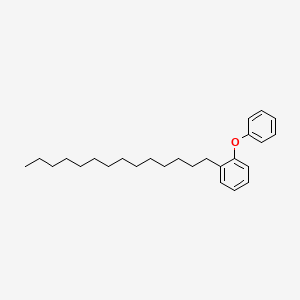
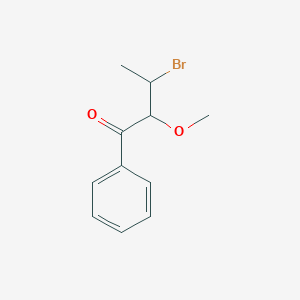
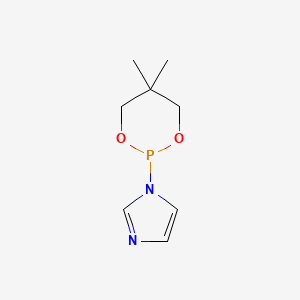
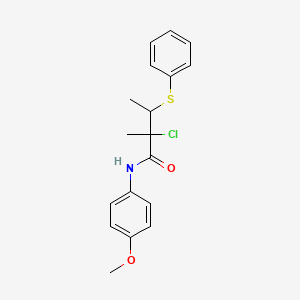
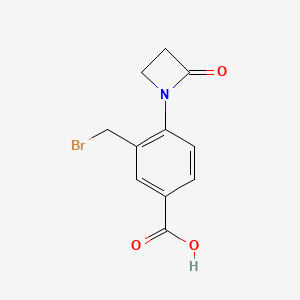
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
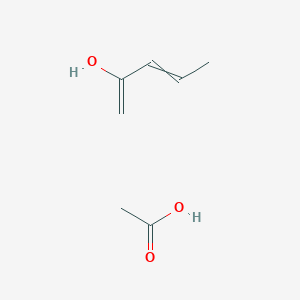
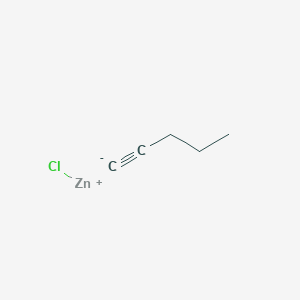
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
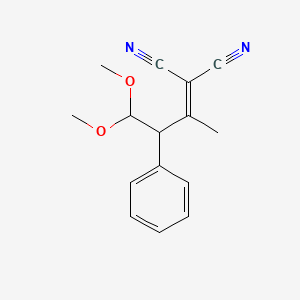
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
